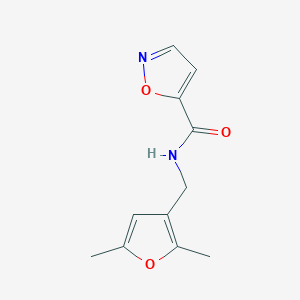![molecular formula C16H18N2O2 B2391146 1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2094509-19-8](/img/structure/B2391146.png)
1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MBP and has been synthesized using different methods, which will be discussed in The purpose of this paper is to provide an overview of MBP, its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The exact mechanism of action of MBP is not fully understood. However, it has been proposed that MBP acts as a modulator of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. MBP has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
MBP has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MBP has been found to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBP in lab experiments is its ability to modulate voltage-gated sodium channels and GABA-A receptors, which are important targets for drug development. Additionally, MBP has been found to exhibit low toxicity and good bioavailability. However, one of the limitations of using MBP in lab experiments is its high cost and limited availability.
Orientations Futures
There are several future directions for the study of MBP. One potential direction is the development of MBP-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the use of MBP as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of MBP and its potential applications in different fields of research.
Méthodes De Synthèse
The synthesis of MBP has been achieved using different methods. One of the most commonly used methods involves the condensation of 2-amino-5-methylbenzoxazole with 4-piperidone in the presence of acetic acid and sodium acetate. The resulting product is then subjected to dehydration using acetic anhydride to obtain MBP. Another method involves the reaction of 2-amino-5-methylbenzoxazole with 4-piperidone in the presence of triethylamine and acetic anhydride. The product is then purified using column chromatography to obtain MBP.
Applications De Recherche Scientifique
MBP has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties. MBP has also shown promise in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, MBP has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-14(19)18-9-7-12(8-10-18)16-17-13-6-4-5-11(2)15(13)20-16/h3-6,12H,1,7-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYSYAKEPGRNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)C3CCN(CC3)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)
![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)
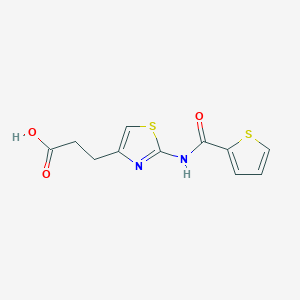
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)
![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)

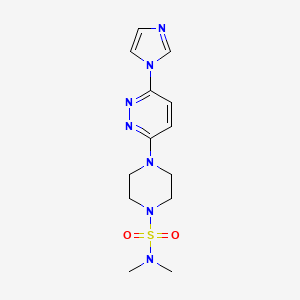
![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)
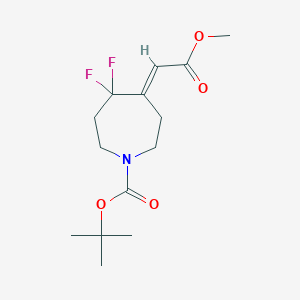
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2391082.png)
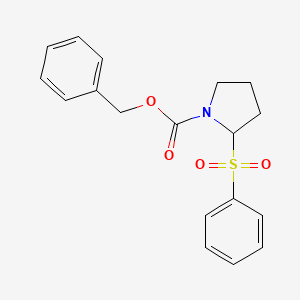
![1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2391084.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2391085.png)
